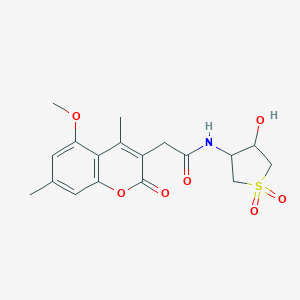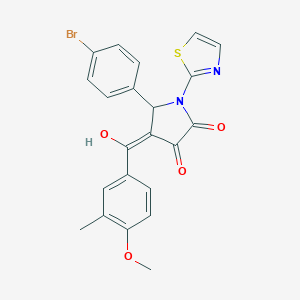![molecular formula C22H18N2O2 B263964 (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B263964.png)
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one, also known as DMQD, is a synthetic quinazoline derivative that has been studied for its potential as a therapeutic agent in various scientific research applications. DMQD has been synthesized using various methods and has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
The mechanism of action of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one is not fully understood. However, studies have suggested that (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one may exert its effects by inhibiting various signaling pathways, including the NF-κB and PI3K/Akt pathways. (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been found to possess a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, and neuroprotective properties, (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been shown to possess antioxidant activity and to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase.
实验室实验的优点和局限性
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has several advantages for lab experiments, including its relatively simple synthesis and its wide range of biochemical and physiological effects. However, (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. One area of interest is the development of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one-based therapeutics for cancer treatment, anti-inflammatory therapy, and neuroprotection. Another area of interest is the elucidation of the mechanism of action of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one and the identification of its molecular targets. Furthermore, the development of new methods for the synthesis of (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one and its analogs may also be an area of future research.
合成方法
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one can be synthesized using a variety of methods, including the reaction of 3,4-dimethylphenol with 2-aminobenzonitrile to form 4-(3,4-dimethylphenoxy)quinazoline. This intermediate can then be reacted with cyclohexa-2,4-dien-1-one to form (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one. Other methods of synthesis have also been reported in the literature.
科学研究应用
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been studied for its potential as a therapeutic agent in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. Studies have shown that (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, (6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C22H18N2O2 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC 名称 |
(6E)-6-[4-(3,4-dimethylphenoxy)-1H-quinazolin-2-ylidene]cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C22H18N2O2/c1-14-11-12-16(13-15(14)2)26-22-17-7-3-5-9-19(17)23-21(24-22)18-8-4-6-10-20(18)25/h3-13,23H,1-2H3/b21-18+ |
InChI 键 |
TVLHZSTUDLQRIN-DYTRJAOYSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)OC2=N/C(=C/3\C=CC=CC3=O)/NC4=CC=CC=C42)C |
SMILES |
CC1=C(C=C(C=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C |
规范 SMILES |
CC1=C(C=C(C=C1)OC2=NC(=C3C=CC=CC3=O)NC4=CC=CC=C42)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-chlorophenyl)-5,5-dioxido-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-2-yl 1-naphthylmethyl sulfide](/img/structure/B263886.png)
![2-{6-chloro-4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(4-hydroxy-1,1-dioxidotetrahydro-3-thienyl)acetamide](/img/structure/B263888.png)

![5-ethyl-N-(1-{[(2-furylmethyl)amino]carbonyl}-3-methylbutyl)-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B263890.png)
![{3-[5-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-6-oxopyridazin-1(6H)-yl]-1-adamantyl}acetic acid](/img/structure/B263897.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B263902.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-[4-(propan-2-yl)phenyl]pyrrolidin-3-ylidene}(2-methylimidazo[1,2-a]pyridin-3-yl)methanolate](/img/structure/B263903.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263910.png)
![8-ethyl-3,3-dimethyl-6-(4-{[(tetrahydro-2-furanylmethyl)amino]acetyl}-1-piperazinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B263912.png)
![(3Z)-4-(3,4-dimethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-5-(3-propan-2-yloxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B263919.png)
![7-Fluoro-1-(4-hydroxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B263928.png)

![1-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B263946.png)
![2-[4-(5-cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B263947.png)